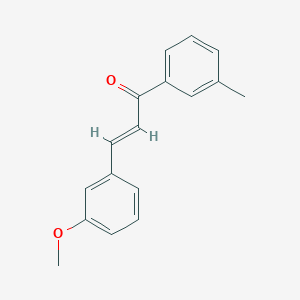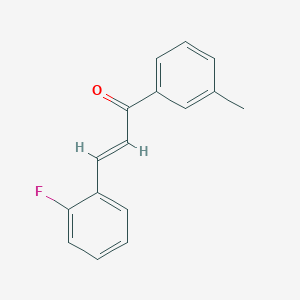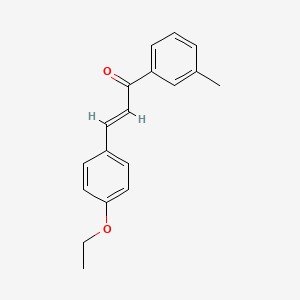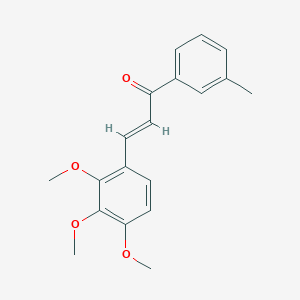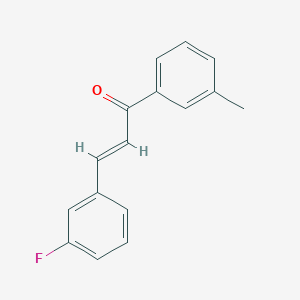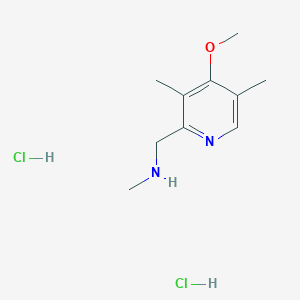
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of prop-2-en-1-ones. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has been widely studied due to its interesting chemical and physical properties, and its potential applications in a variety of fields.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act by forming a complex with the substrate, which then undergoes a series of reactions to form the desired product. This compound may also act as a catalyst for certain reactions, as it has been shown to increase the rate of certain reactions. Additionally, this compound may act as an inhibitor of certain enzymes, and it has been shown to have an effect on the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one have not been extensively studied. However, it has been shown to have an effect on the activity of certain enzymes, and it has been shown to have an effect on the activity of certain proteins. Additionally, this compound has been shown to have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and relatively low toxicity. Additionally, this compound is relatively stable, making it easy to store and handle. However, there are some limitations to using this compound in laboratory experiments. For example, it can react with other compounds, making it difficult to use in certain reactions. Additionally, this compound can be difficult to purify, and its solubility can be affected by certain solvents.
Direcciones Futuras
The potential future directions for (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one include further study of its biochemical and physiological effects, as well as its potential applications in materials science and catalysis. Additionally, this compound could be studied for its potential use in drug synthesis and as an intermediate in the synthesis of other compounds. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes, and as a catalyst for certain reactions.
Métodos De Síntesis
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most commonly used method is the reaction of 4-fluorophenylmagnesium bromide with 3-methylphenyl bromide. This reaction is carried out in a solvent such as THF or diethyl ether, and the resulting product is isolated and purified. Other methods for synthesizing this compound include the reaction of 4-fluorophenylmagnesium chloride with 3-methylphenyl bromide, the reaction of 4-fluorobenzaldehyde with 3-methylphenyl bromide, and the reaction of 4-fluorobenzyl bromide with 3-methylphenylmagnesium bromide.
Aplicaciones Científicas De Investigación
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific research fields. This compound has been used as an intermediate in the synthesis of various biologically active compounds, such as the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of a variety of other compounds, including heterocyclic compounds, organometallic compounds, and pharmaceuticals. Additionally, this compound has been studied for its potential applications in the fields of materials science and catalysis.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJKWBNZYXCIQM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

